Cas no 14486-16-9 (H-MET-LEU-OH)

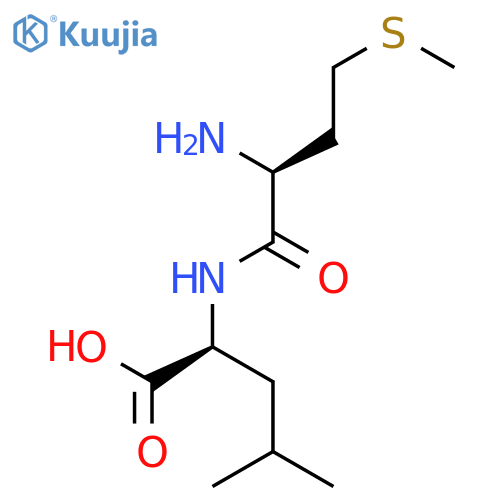

H-MET-LEU-OH structure

商品名:H-MET-LEU-OH

CAS番号:14486-16-9

MF:C11H22N2O3S

メガワット:262.368981838226

MDL:MFCD00038298

CID:98729

H-MET-LEU-OH 化学的及び物理的性質

名前と識別子

-

- L-Leucine, L-methionyl-

- 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoic acid

- H-MET-LEU-OH

- Met-Leu

- MET-LEU CRYSTALLINE

- L-Met-L-Leu

- L-MET-LEU

- L-METHIONYL-L-LEUCINE

- (S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid

-

- MDL: MFCD00038298

- インチ: InChI=1S/C11H22N2O3S/c1-7(2)6-9(11(15)16)13-10(14)8(12)4-5-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1

- InChIKey: PBOUVYGPDSARIS-IUCAKERBSA-N

- ほほえんだ: CC(C[C@H](NC([C@@H](N)CCSC)=O)C(O)=O)C

計算された属性

- せいみつぶんしりょう: 262.13500

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 9

じっけんとくせい

- 密度みつど: 1.143±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(26 g/l)(25ºC)、

- PSA: 117.72000

- LogP: 1.77350

H-MET-LEU-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M222085-50mg |

H-MET-LEU-OH |

14486-16-9 | 50mg |

$ 70.00 | 2022-06-02 | ||

| TRC | M222085-100mg |

H-MET-LEU-OH |

14486-16-9 | 100mg |

$ 115.00 | 2022-06-02 | ||

| abcr | AB476706-1 g |

H-Met-Leu-OH; . |

14486-16-9 | 1g |

€310.50 | 2023-03-31 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | M9630-1G |

Met-Leu |

14486-16-9 | 1G |

4206.73 | 2021-05-19 | ||

| abcr | AB476706-1g |

H-Met-Leu-OH; . |

14486-16-9 | 1g |

€328.80 | 2025-02-16 | ||

| TRC | M222085-10mg |

H-MET-LEU-OH |

14486-16-9 | 10mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121444-100mg |

Met-Leu |

14486-16-9 | 100mg |

¥689.00 | 2021-05-21 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121444-25mg |

Met-Leu |

14486-16-9 | 25mg |

¥379.00 | 2021-05-21 | ||

| Ambeed | A768522-1g |

(S)-2-((S)-2-Amino-4-(methylthio)butanamido)-4-methylpentanoic acid |

14486-16-9 | 95+% | 1g |

$325.0 | 2024-04-23 |

H-MET-LEU-OH 関連文献

-

Guangjin Hou,Sivakumar Paramasivam,In-Ja L. Byeon,Angela M. Gronenborn,Tatyana Polenova Phys. Chem. Chem. Phys. 2010 12 14873

-

Christina Rappel,Dirk Schauml?ffel J. Anal. At. Spectrom. 2010 25 1963

-

3. Assignment of the far-infrared band characteristic of L-methionine with α-helical conformationRyoichi Katakai,Yasuko Lizuka J. Chem. Soc. Chem. Commun. 1982 1027

-

Chuanli Hou,Wangqian Sha,Yujuan Li,Maojin Yao,Jiaoyan Ren Food Funct. 2022 13 10546

-

Sampath Satti,Pan Deng,Kerryn Matthews,Simon P. Duffy,Hongshen Ma Lab Chip 2020 20 3096

14486-16-9 (H-MET-LEU-OH) 関連製品

- 17351-32-5(N-Formyl-Met-Ala-Ser)

- 144189-71-9(β-Amyloid (22-35))

- 131602-53-4(β-Amyloid (25-35))

- 1999-43-5(DL-Alanyl-DL-methionine)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14486-16-9)H-MET-LEU-OH

清らかである:99%

はかる:1g

価格 ($):292.0